![molecular formula C22H19N5OS B11253883 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B11253883.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({6-PHENYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}SULFANYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a triazolopyridazine core linked to a tetrahydroquinoline moiety via a thioether bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-PHENYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}SULFANYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl group: This step might involve electrophilic aromatic substitution or cross-coupling reactions.
Formation of the thioether linkage: This can be done by reacting a thiol with a suitable electrophile.
Attachment of the tetrahydroquinoline moiety: This step might involve nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazolopyridazine core or the ketone group, leading to various reduced derivatives.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or tetrahydroquinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents might include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Substitution: Reagents for substitution reactions might include halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound could be investigated for its potential as a pharmacophore, with applications in drug discovery and development.
Medicine
In medicine, the compound might be explored for its therapeutic potential, particularly if it exhibits biological activity such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2-({6-PHENYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}SULFANYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE would depend on its specific biological or chemical activity. For example, if the compound exhibits antimicrobial activity, it might target bacterial enzymes or cell membranes. If it has anticancer properties, it might interfere with cell signaling pathways or induce apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-({6-PHENYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}SULFANYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-OL: A similar compound with an alcohol group instead of a ketone.
2-({6-PHENYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}SULFANYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-AMINE: A similar compound with an amine group instead of a ketone.
Uniqueness
The uniqueness of 2-({6-PHENYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}SULFANYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE lies in its specific structural features, which might confer unique biological or chemical properties. For example, the combination of the triazolopyridazine core with the tetrahydroquinoline moiety could result in enhanced stability or specific interactions with biological targets.
Eigenschaften
Molekularformel |
C22H19N5OS |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C22H19N5OS/c28-21(26-14-6-10-17-9-4-5-11-19(17)26)15-29-22-24-23-20-13-12-18(25-27(20)22)16-7-2-1-3-8-16/h1-5,7-9,11-13H,6,10,14-15H2 |
InChI-Schlüssel |
LGVAMAVLFXKMDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide](/img/structure/B11253800.png)
![N-(2-methoxybenzyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253805.png)
![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B11253819.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11253823.png)
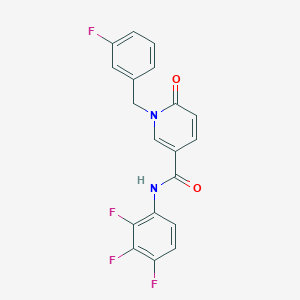
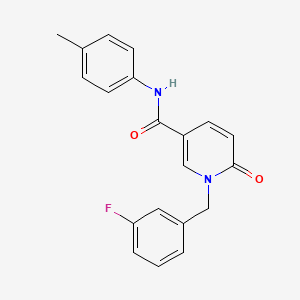
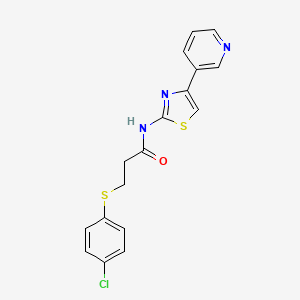
![N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide](/img/structure/B11253832.png)
![2-{[6-Amino-5-nitro-2-(piperidin-1-yl)pyrimidin-4-yl]amino}ethanol](/img/structure/B11253846.png)
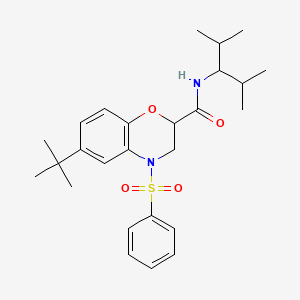
![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11253853.png)
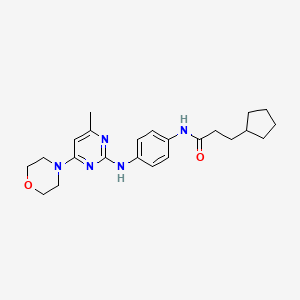
![N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclopentyl}-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11253862.png)
![1-(2-fluorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11253866.png)
